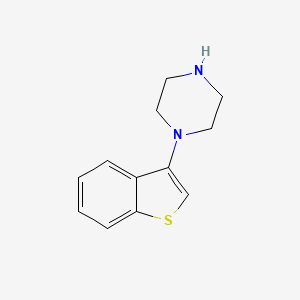
1-(1-benzothiophen-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-benzothiophen-3-yl)piperazine is an organic compound that consists of a benzothiophene ring attached to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-benzothiophen-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of benzothiophene with piperazine under specific conditions. For instance, benzothiophene can be reacted with piperazine in the presence of a suitable catalyst and solvent to yield the desired product . Another method involves the use of intermediates such as 7-(4-chlorobutoxy)quinolin-2(1H)-one, which reacts with 1-(benzothiophen-4-yl)piperazine to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(1-benzothiophen-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The benzothiophene ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(1-benzothiophen-3-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 1-(Benzothiophen-4-yl)piperazine
- 1-(Benzo[b]thiophen-4-yl)piperazine
- 4-(1-Piperazinyl)benzo[b]thiophene
Comparison: 1-(1-benzothiophen-3-yl)piperazine is unique due to the position of the piperazine moiety on the benzothiophene ringCompared to its analogs, this compound may exhibit distinct pharmacological profiles and binding affinities, making it a valuable compound for specific research purposes .
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)piperazine |
InChI |
InChI=1S/C12H14N2S/c1-2-4-12-10(3-1)11(9-15-12)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2 |
InChI Key |
MBFFEYZLTXREPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















